

Unveiling the Molecular Architecture of Buxifoliadine H: A Technical Guide

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Compound of Interest

Compound Name: *Buxifoliadine H*

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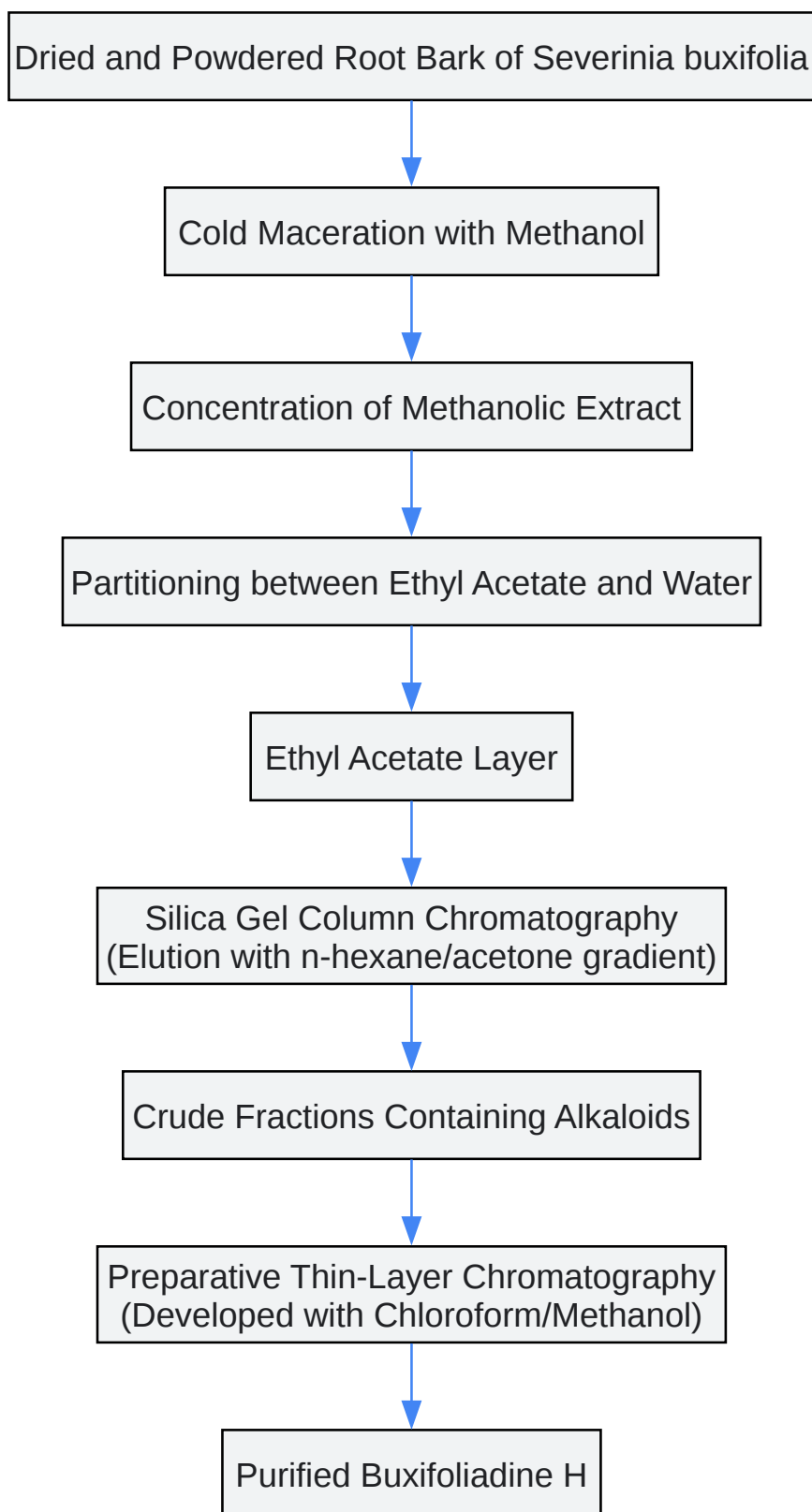
This technical guide provides a comprehensive overview of the structure elucidation of **Buxifoliadine H**, a naturally occurring acridone alkaloid. The information presented herein is synthesized from the primary literature and is intended to serve as a detailed resource for professionals in the fields of natural product chemistry, medicinal chemistry, and drug development.

Introduction

Buxifoliadine H is an acridone alkaloid isolated from the root bark of *Severinia buxifolia*. Acridone alkaloids are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest due to their diverse biological activities. The structural characterization of these compounds is a critical step in understanding their structure-activity relationships and potential therapeutic applications. This document outlines the experimental procedures and spectroscopic analyses that were instrumental in determining the molecular structure of **Buxifoliadine H**.

Isolation and Purification

The isolation of **Buxifoliadine H** was achieved through a multi-step extraction and chromatographic process, as detailed in the workflow below.



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Figure 1: Experimental workflow for the isolation of **Buxifoliadine H**.

Experimental Protocol: Isolation of **Buxifoliadine H**

- **Extraction:** The air-dried and powdered root bark of *Severinia buxifolia* was macerated with methanol at room temperature.
- **Concentration:** The methanolic extract was concentrated under reduced pressure to yield a crude residue.
- **Solvent Partitioning:** The residue was suspended in water and partitioned with ethyl acetate. The ethyl acetate soluble fraction was collected.
- **Column Chromatography:** The ethyl acetate fraction was subjected to column chromatography over silica gel, eluting with a gradient of n-hexane and acetone to yield several crude fractions.
- **Preparative TLC:** Fractions containing **Buxifoliadine H** were further purified by preparative thin-layer chromatography (TLC) on silica gel plates, using a chloroform-methanol mixture as the developing solvent, to afford the pure compound.

Physicochemical and Spectroscopic Data

The structure of **Buxifoliadine H** was elucidated through the analysis of its physicochemical properties and a combination of spectroscopic techniques. The key data are summarized in the tables below.

Table 1: Physicochemical Properties of **Buxifoliadine H**

Property	Value
Appearance	Yellow needles
Melting Point	215—217 °C
Molecular Formula	C ₁₆ H ₁₅ NO ₆
Molecular Weight	317.29 g/mol

Table 2: Spectroscopic Data for **Buxifoliadine H**

Technique	Data
UV (MeOH)	λ_{max} (log ϵ): 390 (2.53), 332 (2.93), 313 (2.67), 269 (sh, 3.41), 260 (3.45), 234 (2.60), 221 (2.94) nm
IR (KBr)	ν_{max} : 3400, 1636, 1599, 1556 cm^{-1}
EI-MS	m/z (% rel. int.): 317 $[\text{M}]^+$ (100), 302 (58), 288 (25), 274 (35), 260 (20)

Table 3: ^1H NMR Spectroscopic Data for **Buxifoliadine H** (Acetone- d_6 , 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
14.80	s	1H	1-OH
9.82	s	1H	3-OH or 6-OH
9.02	s	1H	3-OH or 6-OH
7.21	d (J=3.6 Hz)	1H	H-7
6.98	d (J=3.6 Hz)	1H	H-8
6.49	s	1H	H-2
4.13	s	3H	4-OCH ₃ or 5-OCH ₃
3.92	s	3H	4-OCH ₃ or 5-OCH ₃
3.82	s	3H	N-CH ₃

Note: Complete ^{13}C NMR data for **Buxifoliadine H** was not available in the primary literature.

Structure Elucidation and Key Correlations

The molecular formula of **Buxifoliadine H** was determined as $\text{C}_{16}\text{H}_{15}\text{NO}_6$ by high-resolution electron impact mass spectrometry (HR-EI-MS). The IR spectrum indicated the presence of

hydroxyl groups (3400 cm^{-1}) and a conjugated carbonyl group (1636 cm^{-1}). The UV spectrum was characteristic of a 9-acridone skeleton.

The ^1H NMR spectrum showed signals for a chelated hydroxyl group at δ 14.80 (1-OH), two other phenolic hydroxyl groups, two aromatic protons in a meta-relationship, one isolated aromatic proton, two methoxy groups, and an N-methyl group.

To confirm the placement of the substituents, a Nuclear Overhauser Effect Spectroscopy (NOESY) experiment was performed on an O-methoxymethyl derivative of **Buxifoliadine H**. The key correlations observed in this experiment were crucial for establishing the final structure.

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